molecular formula C17H26ClNO2 B5140436 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine

4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine

Cat. No.: B5140436
M. Wt: 311.8 g/mol
InChI Key: JLINGZDRRCMALL-UHFFFAOYSA-N
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Description

4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine is a synthetic organic compound that features a morpholine ring attached to a pentyl chain, which is further connected to a 4-chloro-3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine typically involves the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved by chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-3,5-dimethylphenoxy-pentyl bromide: The 4-chloro-3,5-dimethylphenol is reacted with 1,5-dibromopentane in the presence of a base like potassium carbonate to form the corresponding bromide.

    Nucleophilic substitution with morpholine: The 4-chloro-3,5-dimethylphenoxy-pentyl bromide is then reacted with morpholine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine.

    4-chloro-3,5-dimethylphenoxyacetic acid: Another derivative with similar structural features.

    4-chloro-3,5-dimethylphenoxyethylamine: A compound with a similar phenoxy group but different functional groups.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a phenoxy group, which can provide distinct chemical and biological properties compared to other similar compounds. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-14-12-16(13-15(2)17(14)18)21-9-5-3-4-6-19-7-10-20-11-8-19/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLINGZDRRCMALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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